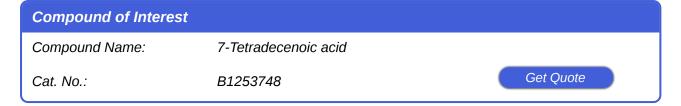


# 7-Tetradecenoic acid CAS number and molecular weight

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# An In-depth Technical Guide to 7-Tetradecenoic Acid

This guide provides a comprehensive overview of **7-Tetradecenoic acid**, tailored for researchers, scientists, and professionals in drug development. It covers its chemical properties, biological significance, and detailed experimental protocols for its study.

## **Core Chemical and Physical Properties**

**7-Tetradecenoic acid** is a monounsaturated fatty acid with the molecular formula C14H26O2. [1][2] Its properties are influenced by the cis or trans configuration of the double bond at the seventh carbon. The most commonly cited isomer is (Z)-**7-Tetradecenoic acid**.



## **Biological Significance and Activity**

**7-Tetradecenoic acid** is a naturally occurring fatty acid found in various plant and fish oils.[1] It plays a role in cellular metabolism and maintaining membrane fluidity.[1] Research has indicated several potential biological activities:

- Anti-inflammatory Properties: Like other unsaturated fatty acids, 7-Tetradecenoic acid is suggested to possess anti-inflammatory effects.[1]
- Antimicrobial and Antioxidant Activity: While specific studies on 7-Tetradecenoic acid are limited, extracts containing various fatty acids, including tetradecenoic acid isomers, have demonstrated antimicrobial and antioxidant properties.
- Component of Bacterial Lipids: Notably, cis-7-tetradecenoic acid has been identified as a component of the phospholipids in the envelope of Escherichia coli K12.
- Semiochemical: (Z)-7-Tetradecenoic acid acts as a semiochemical, a chemical signal, for the sea urchin Anthocidaris crassispina.[4]

# Potential Signaling Pathway Involvement: The JAK2/STAT3 Pathway

While direct evidence for **7-Tetradecenoic acid**'s interaction with the Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway is still emerging, the role of this pathway in inflammation provides a strong hypothetical framework for its mechanism of action. The JAK2/STAT3 pathway is a critical signaling cascade in response to cytokines and growth factors, and its dysregulation is linked to inflammatory diseases and cancer. Other fatty acids have been shown to modulate this pathway, suggesting a potential avenue of investigation for **7-Tetradecenoic acid**.

Hypothetical JAK2/STAT3 Signaling Pathway. This diagram illustrates a potential mechanism for the anti-inflammatory effects of **7-Tetradecenoic acid**.

## **Experimental Protocols**

The following are detailed methodologies for key experiments to investigate the biological activity of **7-Tetradecenoic acid**.



## **Anti-inflammatory Activity: Nitric Oxide Inhibition Assay**

This protocol is adapted for screening the anti-inflammatory properties of **7-Tetradecenoic acid** by measuring the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.

#### Materials:

- RAW 264.7 macrophage cell line
- Dulbecco's Modified Eagle Medium (DMEM)
- Fetal Bovine Serum (FBS)
- Penicillin-Streptomycin solution
- · Lipopolysaccharide (LPS) from E. coli
- 7-Tetradecenoic acid
- Griess Reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)
- Sodium nitrite (for standard curve)
- 96-well cell culture plates

### Procedure:

- Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 incubator.
- Cell Seeding: Seed the cells into 96-well plates at a density of 1 x 10<sup>5</sup> cells/well and allow them to adhere overnight.
- Treatment: Pre-treat the cells with various concentrations of 7-Tetradecenoic acid (e.g., 1, 10, 50, 100 μM) for 1 hour.



- Stimulation: Induce inflammation by adding LPS (1  $\mu$ g/mL) to the wells (except for the negative control) and incubate for 24 hours.
- Nitrite Measurement:
  - Collect 50 μL of the cell culture supernatant from each well.
  - Add 50 μL of Griess reagent to each supernatant sample.
  - Incubate at room temperature for 10 minutes.
  - Measure the absorbance at 540 nm using a microplate reader.
- Standard Curve: Prepare a standard curve using known concentrations of sodium nitrite to quantify the nitrite concentration in the samples.
- Data Analysis: Calculate the percentage of NO inhibition compared to the LPS-only treated cells.

Workflow for Nitric Oxide Inhibition Assay.

## **Antimicrobial Activity: Broth Microdilution Assay**

This protocol determines the Minimum Inhibitory Concentration (MIC) of **7-Tetradecenoic acid** against various bacterial strains.

#### Materials:

- Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
- Mueller-Hinton Broth (MHB)
- 7-Tetradecenoic acid
- 96-well microtiter plates
- Spectrophotometer

#### Procedure:



- Inoculum Preparation: Prepare a bacterial inoculum adjusted to a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).
- Serial Dilutions: Perform two-fold serial dilutions of 7-Tetradecenoic acid in MHB in a 96well plate.
- Inoculation: Add the adjusted bacterial inoculum to each well. Include a positive control (bacteria and MHB) and a negative control (MHB only).
- Incubation: Incubate the plate at 37°C for 18-24 hours.
- MIC Determination: The MIC is the lowest concentration of 7-Tetradecenoic acid that completely inhibits visible bacterial growth.
- Quantitative Analysis (Optional): Measure the optical density at 600 nm to quantify bacterial growth.

### **Lipid Metabolism Study: Fatty Acid Uptake Assay**

This protocol provides a general framework for studying the uptake and metabolism of **7- Tetradecenoic acid** in a cell line of interest (e.g., hepatocytes, adipocytes). This often involves using a labeled version of the fatty acid.

#### Materials:

- Cell line of interest
- Appropriate cell culture medium
- Labeled **7-Tetradecenoic acid** (e.g., fluorescently tagged or a stable isotope-labeled analog)
- Scintillation counter or mass spectrometer (depending on the label)

#### Procedure:

- Cell Culture and Seeding: Culture and seed cells in appropriate culture plates.
- Treatment: Treat the cells with the labeled **7-Tetradecenoic acid** for various time points.



- Cell Lysis: After incubation, wash the cells to remove excess labeled fatty acid and lyse the cells.
- Lipid Extraction: Perform a lipid extraction from the cell lysate.
- Analysis:
  - For fluorescently labeled fatty acids, measure the fluorescence of the lipid extract.
  - For isotope-labeled fatty acids, analyze the lipid extract by mass spectrometry to trace the incorporation of the label into different lipid species.
- Data Analysis: Quantify the uptake and incorporation of **7-Tetradecenoic acid** over time.

This technical guide provides a foundational understanding of **7-Tetradecenoic acid** for research and development purposes. The provided protocols and hypothetical signaling pathways offer a starting point for further investigation into the therapeutic potential of this fatty acid.

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